Benzyltrimethylammonium tribromide
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Overview
Description
Benzyltrimethylammonium tribromide is an organic compound with the molecular formula C10H16Br3N. It is a crystalline powder that appears yellow to orange in color and is hygroscopic. This compound is known for its use as a brominating reagent in various chemical reactions due to its high brominating potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite in a mixed solvent of water and dichloromethane. The reaction is carried out under ice bath cooling and continuous stirring. Hydrogen bromide is slowly added to the mixture, resulting in the formation of this compound .
Reaction Conditions:
Reactants: Benzyltrimethylammonium chloride, sodium hypobromite, hydrogen bromide
Solvents: Water, dichloromethane
Temperature: Ice bath cooling
Yield: Approximately 85%
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically recrystallized from a dichloromethane-ether mixture to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyltrimethylammonium tribromide undergoes various types of chemical reactions, including:
Bromination: It is used to brominate phenols, methyl ketones, and aromatic amines.
Oxidation: It acts as an oxidizing agent in the oxidation of aliphatic aldehydes and diols
Substitution: It participates in substitution reactions with aromatic ethers to produce mono-, di-, or tri-bromo-substituted products.
Common Reagents and Conditions
Bromination: Typically carried out in dichloromethane-methanol or acetic acid-ZnCl2 under mild conditions.
Oxidation: Conducted in aqueous acetic acid solution.
Substitution: Performed in dichloromethane-methanol or acetic acid-ZnCl2.
Major Products Formed
Bromination: Brominated phenols, methyl ketones, and aromatic amines.
Oxidation: Corresponding carboxylic acids from aliphatic aldehydes.
Substitution: Mono-, di-, or tri-bromo-substituted aromatic ethers.
Scientific Research Applications
Benzyltrimethylammonium tribromide has a wide range of applications in scientific research:
Chemistry: Used as a brominating reagent and oxidizing agent in organic synthesis.
Biology: Employed in the bromination of biological molecules for structural studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of brominated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex with the substrate, followed by its decomposition to yield the final product. In oxidation reactions, it converts aliphatic aldehydes to carboxylic acids through the formation of an intermediate complex . The tribromide ion is the reactive species responsible for the oxidation process .
Comparison with Similar Compounds
- Tetrabutylammonium tribromide
- Benzyltrimethylammonium bromide dibromide
Properties
IUPAC Name |
benzyl(trimethyl)azanium;tribromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.3BrH/c1-11(2,3)9-10-7-5-4-6-8-10;;;/h4-8H,9H2,1-3H3;3*1H/q+1;;;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKVMLVILGNPX-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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